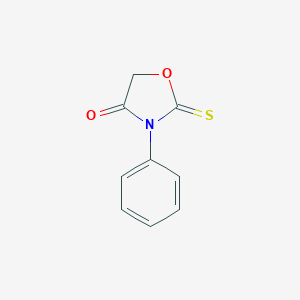![molecular formula C16H17N3 B303317 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fused pyrrolopyridazine ring system that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is not fully understood. Studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has cytotoxic effects on cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine in lab experiments is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an anticancer agent. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine. One future direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another future direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has potential applications in various fields. Its synthesis has been achieved through various methods, and it has been studied for its potential as an anticancer agent and as a building block for the synthesis of novel materials. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been achieved through various methods. One of the common methods involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazinecarboxamide in the presence of a catalyst. Another method involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazine in the presence of a reducing agent. The synthesis of this compound has also been achieved through a one-pot reaction using 2,3,6,7-tetramethylpyrazine-5,8-dione, 2-phenylhydrazine, and sodium borohydride.
Applications De Recherche Scientifique
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
Nom du produit |
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine |
|---|---|
Formule moléculaire |
C16H17N3 |
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
1,4,5,7-tetramethyl-3-phenylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H17N3/c1-10-15-12(3)18-19(14-8-6-5-7-9-14)13(4)16(15)11(2)17-10/h5-9H,1-4H3 |
Clé InChI |
LRBNKSGLZHGUQC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)
![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
